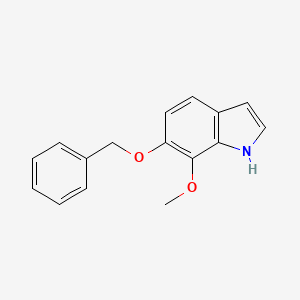
1h-Indole,7-methoxy-6-(phenylmethoxy)-
Cat. No. B8554255
M. Wt: 253.29 g/mol
InChI Key: PLANTPBXECBTDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05131911
Procedure details


This compound is obtained according to the operating method described in Example 1d, in which the 4-benzyloxy-5-ethoxyindole is replaced by 6-benzyloxy-7-methoxyindole. A white powder is obtained (yield: 86%, m.p.=83°-84° C.).
Name
4-benzyloxy-5-ethoxyindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Yield
86%
Identifiers


|
REACTION_CXSMILES
|
C(OC1C(OCC)=CC=C2C=1C=CN2)C1C=CC=CC=1.C([O:28][C:29]1[C:37]([O:38][CH3:39])=[C:36]2[C:32]([CH:33]=[CH:34][NH:35]2)=[CH:31][CH:30]=1)C1C=CC=CC=1>>[OH:28][C:29]1[C:37]([O:38][CH3:39])=[C:36]2[C:32]([CH:33]=[CH:34][NH:35]2)=[CH:31][CH:30]=1
|
Inputs


Step One
|
Name
|
4-benzyloxy-5-ethoxyindole
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)OC1=C2C=CNC2=CC=C1OCC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC=C2C=CNC2=C1OC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This compound is obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A white powder is obtained (yield: 86%, m.p.=83°-84° C.)
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
OC1=CC=C2C=CNC2=C1OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 86% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
